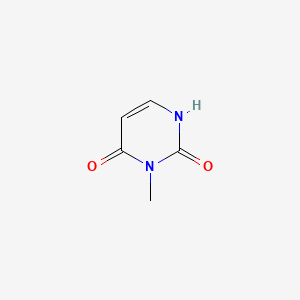

3-Methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLZGVOSFFCKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878779 | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-34-4, 27942-00-3 | |

| Record name | 3-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 608-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyluracil CAS number 608-34-4 information

An In-depth Technical Guide to 3-Methyluracil (CAS 608-34-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 608-34-4), a methylated derivative of the pyrimidine nucleobase, uracil. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key information on its chemical properties, synthesis, biological activities, and applications, grounded in authoritative scientific data.

Introduction and Core Concepts

This compound, with the IUPAC name 3-methyl-1H-pyrimidine-2,4-dione, is a significant heterocyclic compound.[1][2] As a nucleobase analogue, it serves as a fundamental building block in medicinal chemistry and a valuable tool in biochemical research.[2] Its structure is closely related to uracil, a key component of ribonucleic acid (RNA), with the primary distinction being the methylation at the N3 position of the pyrimidine ring.[2][3] This modification alters its hydrogen bonding capabilities and steric profile, leading to unique biological activities and applications. Notably, this compound has been identified as a natural product isolated from Cordyceps bassiana and has demonstrated promising anti-inflammatory properties.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings. This compound is typically a white to light yellow crystalline powder.[6] Its solubility profile is a key consideration for experimental design; it is soluble in 1 M NaOH, ether, and water (200 g/L).[6][7][8]

Key Physicochemical Data

The following table summarizes the essential identification and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 608-34-4 | [1][2][3][6][8][9][10][11][12] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2][8][10][11][12] |

| Molecular Weight | 126.11 g/mol | [1][2][3][6] |

| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1][2] |

| Synonyms | 3-MeU, 3-methylpyrimidine-2,4(1H,3H)-dione | [2] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 175-179 °C | [6] |

| Solubility | 1 M NaOH: 50 mg/mL; Water: 200 g/L | [7][8] |

| InChI | 1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | [1][2] |

| SMILES | CN1C(=O)C=CNC1=O | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While raw spectral data is instrument-dependent, the expected characteristics are derived from its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons (N-CH₃) and distinct signals for the two vinyl protons on the pyrimidine ring. The N1-H proton will also produce a signal, which may be broad and is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals: one for the methyl carbon, two for the carbonyl carbons (C2 and C4), and two for the vinyl carbons (C5 and C6). The chemical shifts of the carbonyl carbons will be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the methyl and vinyl groups (around 2900-3100 cm⁻¹), and strong C=O stretching for the two carbonyl groups (typically in the 1650-1750 cm⁻¹ region).[13][14]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to its molecular weight (126.11). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrimidine ring.[15]

-

UV/Visible Spectroscopy: As a conjugated system, this compound absorbs in the UV region. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound.[10][11][12]

Synthesis and Chemical Reactivity

This compound is a valuable heterocyclic building block.[6] Its synthesis is often a prerequisite for the development of more complex derivatives.

General Synthesis Workflow

While multiple specific synthetic routes exist, a common conceptual approach involves the methylation of uracil. However, direct methylation can lead to a mixture of products (N1- and N3-methylation). A more controlled synthesis might involve cyclocondensation reactions. For instance, a derivative of urea could be reacted with a three-carbon synthon to construct the pyrimidine ring. The diagram below illustrates a generalized workflow for producing uracil derivatives, which can be adapted for this compound.

Caption: A conceptual workflow for the synthesis of this compound.

This compound itself serves as a precursor for further chemical modifications. For example, it can be a starting material in the synthesis of 6-chloro-3-methyluracil, a key intermediate for various pharmaceutical compounds.[16] Derivatives of this compound have been synthesized and screened for antibacterial activity by targeting bacterial DNA polymerase IIIC.[17]

Biological Activity and Mechanism of Action

Recent studies have highlighted the therapeutic potential of this compound, particularly in the context of inflammation.

Anti-Inflammatory Properties

Research has shown that this compound, isolated from the fungus Cordyceps bassiana, possesses significant anti-inflammatory activity.[4][5] The primary mechanism involves the inhibition of key pro-inflammatory signaling pathways. Specifically, it has been demonstrated to:

-

Inhibit luciferase activity induced by NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) .[4][5]

-

Inhibit luciferase activity induced by AP-1 (Activator Protein-1) .[4][5]

-

Reduce the mRNA expression levels of downstream inflammatory mediators, including COX-2 (Cyclooxygenase-2) and TNF-α (Tumor Necrosis Factor-alpha) .[4][5]

These actions suggest that this compound could be a valuable lead compound for the development of novel treatments for inflammatory diseases.[4][5]

Caption: Inhibition of NF-κB and AP-1 pathways by this compound.

Experimental Protocols and Applications

The utility of this compound is demonstrated through its application in various experimental settings, from basic research to drug discovery.

Application in Inflammatory Disease Research

Given its mechanism of action, this compound is a valuable tool for studying inflammatory pathways. It can be used as a positive control or a test compound in assays designed to screen for anti-inflammatory agents.

Protocol: In Vitro NF-κB Luciferase Reporter Assay

This protocol provides a framework for validating the inhibitory effect of this compound on the NF-κB pathway. The causality is clear: if this compound inhibits NF-κB activation, the downstream expression of the luciferase reporter gene will decrease, leading to a measurable reduction in light emission.

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a human cell line (e.g., HEK293T).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.

-

After 24 hours, co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Pathway Activation:

-

Induce NF-κB activation by adding a final concentration of 10 ng/mL TNF-α to all wells except the negative control.

-

Incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.

-

Plot the results to determine the IC₅₀ value of this compound.

-

Sources

- 1. Buy Online CAS Number 608-34-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 608-34-4 | TCI AMERICA [tcichemicals.com]

- 7. This compound 608-34-4 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. youtube.com [youtube.com]

- 16. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 17. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyluracil: A Comprehensive Technical Guide to its Discovery, Natural Occurrence, and Analysis

Abstract

This technical guide provides an in-depth exploration of 3-Methyluracil, a naturally occurring pyrimidine derivative. Intended for researchers, scientists, and professionals in drug development, this document details the compound's discovery, its prevalence in nature, and the intricate biochemical pathways governing its synthesis and metabolism. Furthermore, this guide offers detailed, field-proven methodologies for the isolation, chemical synthesis, and analytical quantification of this compound, supported by scientific principles and practical insights.

Introduction: The Significance of this compound

This compound (3-MeU), a methylated derivative of the nucleobase uracil, is a molecule of growing interest within the scientific community.[1][2] Structurally, it is a pyrimidone with a methyl group at the N3 position.[1] While structurally similar to the canonical nucleobases, this methylation confers unique chemical properties and biological activities. Initially identified as a component of RNA, this compound is now recognized for its presence in various natural sources and its potential pharmacological activities, including anti-inflammatory properties.[3] This guide serves as a comprehensive resource, consolidating current knowledge and providing practical methodologies for the study of this intriguing molecule.

Discovery and History

The history of uracil and its derivatives is linked to the foundational work on nucleic acids. While the German chemist Robert Behrend is credited with first synthesizing uric acid derivatives and coining the name "uracil" in 1885, the specific first synthesis of this compound is less clearly documented in readily available historical records.[4] Early research into methylated nucleobases primarily focused on their roles in transfer RNA (tRNA) and ribosomal RNA (rRNA), where they are crucial for maintaining the structural integrity and function of these molecules. The presence of 3-methyluridine (the ribonucleoside of this compound) in RNA suggests a long evolutionary history for this modification.[5]

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, with its presence being most notably documented in fungi. The entomopathogenic fungus Cordyceps bassiana has been identified as a source of this compound, where it is believed to contribute to the fungus's medicinal properties.[3] While comprehensive quantitative data across a wide range of organisms is still an active area of research, the following table summarizes known occurrences.

| Natural Source | Organism Type | Reported Concentration (if available) | Reference |

| Cordyceps bassiana | Fungus | Not specified | [3] |

| Cordyceps militaris | Fungus | Fruiting Body: 0.97% (cordycepin, a related nucleoside) | [6] |

| Mammalian Urine (Rat) | Mammal | Detected as a metabolite | [2] |

It is important to note that quantitative data for this compound itself is often limited, with some studies focusing on related methylated nucleosides like cordycepin.

Biosynthesis and Metabolism

The biochemical pathways of this compound involve both its anabolic formation through the methylation of uracil and its catabolism.

Biosynthesis of this compound

The biosynthesis of this compound is not part of the primary de novo pyrimidine synthesis pathway. Instead, it is formed through a post-synthetic modification of a uracil moiety, likely at the polynucleotide (RNA) level.

The proposed biosynthetic pathway involves the following key steps:

-

De Novo Pyrimidine Biosynthesis: The pyrimidine ring of uracil is first synthesized through a multi-step enzymatic pathway, culminating in the formation of uridine monophosphate (UMP).

-

Incorporation into RNA: UMP is converted to uridine triphosphate (UTP), which is then incorporated into RNA chains by RNA polymerases.

-

N3-Methylation of Uracil: A specific methyltransferase enzyme utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to the N3 position of a uracil residue within an RNA molecule.

Caption: Proposed biosynthetic pathway of this compound.

Metabolism and Degradation

The metabolism of this compound involves its removal from RNA and subsequent catabolism. The FTO (fat mass and obesity-associated) protein, an α-ketoglutarate-dependent dioxygenase, has been shown to oxidatively demethylate this compound in single-stranded RNA, converting it back to uracil. This process is crucial for RNA repair and the regulation of RNA methylation.

Once liberated as a free base, this compound is likely catabolized through a pathway similar to that of thymine and uracil. The degradation of pyrimidines generally proceeds through a reductive pathway.

The proposed catabolic pathway for this compound is as follows:

-

Reduction: this compound is reduced to dihydro-3-methyluracil by the enzyme dihydropyrimidine dehydrogenase.

-

Ring Opening: The dihydropyrimidine ring is hydrolyzed by dihydropyrimidinase to yield N-carbamoyl-β-aminoisobutyrate.

-

Hydrolysis: β-ureidopropionase then hydrolyzes this intermediate to β-aminoisobutyrate, ammonia (NH₃), and carbon dioxide (CO₂).

Caption: Proposed catabolic pathway of this compound.

Methodologies for Isolation, Synthesis, and Analysis

This section provides detailed protocols for the laboratory investigation of this compound.

Isolation from Natural Sources: Cordyceps militaris

This protocol outlines a method for the extraction and purification of this compound from the fruiting bodies of Cordyceps militaris.

Experimental Protocol:

-

Sample Preparation: Obtain dried fruiting bodies of Cordyceps militaris and grind them into a fine powder.

-

Extraction:

-

Suspend the powdered sample in a 90:10 (v/v) methanol-water solution.

-

Perform ultrasonication for 30 minutes to facilitate cell lysis and extraction.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant and repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification:

-

Filter the pooled supernatant through a 0.45 µm filter.

-

Subject the filtered extract to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a gradient elution with a mobile phase of water and methanol.

-

Monitor the eluent at 260 nm and collect the fraction corresponding to the retention time of a this compound standard.

-

-

Verification: Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for the isolation of this compound.

Chemical Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound via the methylation of uracil.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve uracil in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

-

Methylation:

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred suspension at room temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

-

Characterization: Confirm the structure of the synthesized product using NMR and MS.

Caption: Workflow for the chemical synthesis of this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound in various matrices.

HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and methanol is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 260 nm.

-

Quantification: Based on a standard curve generated from known concentrations of a pure this compound standard.

Biological Activities and Potential Applications

This compound has demonstrated noteworthy biological activities, with its anti-inflammatory properties being the most studied. It has been shown to inhibit the activity of NF-κB and AP-1, leading to a reduction in the mRNA levels of pro-inflammatory mediators such as COX-2 and TNF-α.[3] This suggests potential therapeutic applications for inflammatory diseases. Further research is warranted to explore its full pharmacological profile and potential as a lead compound in drug discovery.

Conclusion

This compound is a fascinating methylated nucleobase with a growing body of research highlighting its natural occurrence and biological significance. This technical guide has provided a comprehensive overview of its discovery, presence in nature, and the biochemical pathways that govern its existence. The detailed methodologies presented for its isolation, synthesis, and analysis are intended to empower researchers to further investigate this promising molecule and unlock its full potential in various scientific and therapeutic fields.

References

-

Uric acid - Wikipedia. (URL: [Link])

- Behrend, R. (1885). Synthese der Harnsäure. Monatshefte für Chemie und Verwandte Teile Anderer Wissenschaften, 6(1), 796-797.

-

This compound - Wikipedia. (URL: [Link])

-

This compound | C5H6N2O2 | CID 79066 - PubChem. (URL: [Link])

- Suh W, et al. (2017). Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity. Biomol Ther (Seoul), 25(2), 165-170.

-

The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC. (URL: [Link])

-

Chemical Ingredients of Cordyceps militaris - PMC. (URL: [Link])

- Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3313-3319.

-

Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed. (URL: [Link])

-

Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed. (URL: [Link])

-

The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact rat - PubMed. (URL: [Link])

-

ESTIMATION OF CORDYCEPIN BY IMPROVED HPLC METHOD IN THE NATURAL AND CULTURED MYCELIA OF HIGH MEDICINAL VALUE HIMALAYAN ENTOMOGEN. (URL: [Link])

-

Determination and analysis of cordycepin and adenosine. (URL: [Link])

-

Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC. (URL: [Link])

-

Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities - PubMed. (URL: [Link])

-

In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed. (URL: [Link])

-

High-speed conversion of cytosine to uracil in bisulfite genomic sequencing analysis of DNA methylation - PubMed. (URL: [Link])

-

Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (URL: [Link])

-

22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (URL: [Link])

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (URL: [Link])

-

Catabolic pathways regulated by mTORC1 are pivotal for survival and growth of cancer cells expressing mutant Ras - NIH. (URL: [Link])

-

6-methyluracil - Organic Syntheses Procedure. (URL: [Link])

- CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google P

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. (URL: [Link])

-

Synthesis of ramified derivatives of uracil 100 a–d. - ResearchGate. (URL: [Link])

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing). (URL: [Link])

-

Current Progress Regarding Cordyceps militaris, Its Metabolite Function, and Its Production. (URL: [Link])

-

Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC. (URL: [Link])

-

HPLC analysis of the main components of Cordyceps militaris. (a) Five... - ResearchGate. (URL: [Link])

-

(PDF) Optimization and validation of HPLC/DAD method for the determination of adenosine and cordycepin in cordyceps products - ResearchGate. (URL: [Link])

-

Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC. (URL: [Link])

-

nmr in lab - csbsju. (URL: [Link])

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyluracil biological activity and functions

An In-depth Technical Guide to the Biological Activity and Functions of 3-Methyluracil

Executive Summary

This compound (3-MeU) is a pyrimidine derivative notable for its dual role as a natural metabolite and a modulator of key biological pathways. Found in organisms such as the fungus Cordyceps bassiana and as a modified nucleobase (3-methyluridine) in ribosomal RNA, 3-MeU is positioned at the intersection of inflammatory signaling and RNA biology.[1][2][3] Its primary characterized biological activity is the attenuation of inflammatory responses through the inhibition of the NF-κB and AP-1 signaling pathways.[4] Furthermore, its presence in RNA makes it a substrate for the FTO protein, an RNA demethylase, implicating 3-MeU in the field of epitranscriptomics.[5] This guide provides an in-depth analysis of 3-MeU's mechanisms of action, outlines field-proven methodologies for its study, and discusses its potential therapeutic applications for researchers, scientists, and drug development professionals. While its derivatives have been explored for antibacterial properties, and related isomers like 6-methyluracil are noted for regenerative effects, this document will focus on the core activities of this compound.

Introduction: Defining this compound

This compound is a heterocyclic organic compound based on the pyrimidine ring structure of uracil, with a methyl group substitution at the N3 position.[2] Its chemical formula is C₅H₆N₂O₂, and it has a molecular weight of 126.11 g/mol .[2]

It is critical to distinguish this compound from its isomers and related compounds, as they possess distinct biological activities:

-

6-Methyluracil: An isomer used pharmacologically to promote tissue regeneration and wound healing.[5][6]

-

Thymine (5-Methyluracil): A canonical nucleobase found in DNA.

-

Methylthiouracil: A thio-derivative used as an antithyroid drug that functions by inhibiting thyroid peroxidase.[7]

This compound's natural occurrence as a metabolite and a component of RNA suggests an endogenous role, while its exogenous administration demonstrates clear pharmacological effects, primarily in the domain of inflammation.[1][2]

Molecular Mechanisms of Action

Anti-inflammatory Activity: Inhibition of NF-κB and AP-1 Signaling

The most robustly characterized function of this compound is its anti-inflammatory activity. This effect is primarily mediated by the suppression of two central transcription factors that regulate inflammatory gene expression: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4]

Causality of Mechanism: In an inflammatory state, signaling cascades triggered by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[8][9] Concurrently, stress-activated protein kinases (SAPKs) like JNK and p38 MAPK activate AP-1. Once in the nucleus, these factors bind to the promoter regions of pro-inflammatory genes, including COX-2 and TNF-α. This compound has been shown to inhibit the luciferase activity induced by NF-κB and AP-1, leading to a downstream reduction in the mRNA levels of these key inflammatory mediators.[4] While the precise upstream target of 3-MeU in this cascade is not fully elucidated, its action prevents the transcriptional activation step, effectively dampening the inflammatory response.

Figure 1: Mechanism of this compound in NF-κB/AP-1 Pathway Inhibition.

Role in RNA Biology: A Substrate for FTO Demethylase

This compound exists endogenously as the modified nucleoside 3-methyluridine (m³U) within ribosomal RNA (rRNA) in archaea, bacteria, and eukaryotes.[3][10] This modification can affect the secondary structure and base-pairing ability of RNA, thereby regulating ribosome function.[10]

The fat mass and obesity-associated (FTO) protein, an Fe(II)/α-ketoglutarate-dependent dioxygenase, functions as an RNA demethylase.[5] Seminal studies have demonstrated that FTO can catalyze the oxidative demethylation of m³U in single-stranded RNA (ssRNA), converting it back to uridine.[5][11] The activity of FTO on m³U is reportedly more efficient than on its DNA counterpart, 3-methylthymine, suggesting that methylated RNAs are preferred substrates.[5] This positions 3-MeU as a component of the "epitranscriptomic" code, where reversible RNA modifications regulate gene expression at the post-transcriptional level. The biological consequences of m³U demethylation by FTO are an active area of research, with potential implications for ribosome biogenesis and protein translation.

Methodologies for the Senior Application Scientist

To rigorously investigate the biological activities of this compound, protocols must be designed as self-validating systems. This section details field-proven, step-by-step methodologies for quantifying 3-MeU and assessing its primary anti-inflammatory function.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

Principle: This protocol provides a robust method for the sensitive and specific quantification of 3-MeU in a complex biological matrix like plasma. It employs protein precipitation for sample cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for self-validation, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, ensuring accurate quantification.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of a suitable SIL-IS (e.g., 3-(methyl-d3)-Uracil) in methanol.

-

Serially dilute the 3-MeU stock solution in methanol to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Prepare separate QC working solutions in methanol at low, medium, and high concentrations.

-

Spike control (drug-free) plasma with the working standards and QCs to generate calibration standards (e.g., 1-1000 ng/mL) and QC samples. The final solvent concentration should be <5%.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Conditions (Example):

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[12]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6495C Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

This compound: Q1: 127.1 -> Q3: 84.1 (quantifier), 127.1 -> 68.1 (qualifier).

-

3-(methyl-d3)-Uracil (IS): Q1: 130.1 -> Q3: 87.1.

-

-

Note: MRM transitions and collision energies must be optimized empirically.

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

-

The method is validated by ensuring the accuracy and precision of the back-calculated calibrators and QC samples are within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13]

-

Protocol: In Vitro Assessment of Anti-inflammatory Activity

Principle: This protocol uses a cell-based luciferase reporter assay to quantify the inhibition of NF-κB transcriptional activity.[14] HEK293 cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives the expression of luciferase. The resulting luminescence is a direct and sensitive measure of pathway activation.[6] Inhibition by 3-MeU is measured as a reduction in this signal. A constitutively expressed secondary reporter (e.g., Renilla luciferase) is used for normalization to control for transfection efficiency and cell viability, making the protocol self-validating.[15]

Figure 2: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Plating (Day 1):

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Seed cells into a white, clear-bottom 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of media.[15]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Transfection (Day 2):

-

Prepare a transfection cocktail using a lipid-based reagent (e.g., Lipofectamine 2000).

-

For each well, combine an NF-κB-Firefly Luciferase reporter plasmid and a constitutively driven Renilla Luciferase control plasmid (for normalization).

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment and Stimulation (Day 3):

-

Prepare serial dilutions of this compound in assay media (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the transfection media from the cells.

-

Add 90 µL of media containing the appropriate concentration of 3-MeU or vehicle to each well. Incubate for 1 hour.

-

Add 10 µL of a pre-diluted inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) or media alone (unstimulated control).

-

Incubate for 22-24 hours for activation assays.[6]

-

-

Lysis and Luminescence Reading (Day 4):

-

Aspirate the media. Lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system (e.g., Promega Dual-Glo®).[15]

-

Measure Firefly luminescence, which corresponds to NF-κB activity.

-

Add the second reagent (e.g., Stop & Glo®) to quench the firefly signal and activate the Renilla signal.

-

Measure Renilla luminescence for normalization.

-

-

Data Analysis:

-

Calculate the Normalized Response Ratio for each well: (Firefly Reading / Renilla Reading).

-

Express data as a percentage of the stimulated vehicle control after subtracting the unstimulated control baseline.

-

Plot the percent inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound, such as IC₅₀ values for NF-κB inhibition or pharmacokinetic parameters, are not widely reported in publicly accessible literature, highlighting a key area for future research. The table below summarizes the qualitative findings.

| Biological Activity | Assay / Model System | Compound | Key Finding / Observation | Reference |

| Anti-inflammatory | NF-κB and AP-1 Luciferase Reporter Assay (in vitro) | This compound | Inhibited luciferase activity and reduced mRNA levels of COX-2 and TNF-α. | [4] |

| RNA Demethylation | In vitro demethylation assay with ssRNA | This compound (as m³U) | Serves as a substrate for oxidative demethylation by the FTO protein. | [5][11] |

| Antibacterial | Bacterial DNA Polymerase IIIC Inhibition Assay | 3-substituted-6-anilinouracils | Derivatives show potent competitive inhibition (Kᵢs 0.02-0.5 µM). | [15] |

| Cell Proliferation | Immortalized Lung Epithelial Cell Proliferation Assay | 3-methyl-6-cyclopropyluracil | Demonstrated a high level of cell proliferation, suggesting regenerative potential. | [16] |

Safety and Toxicology

Conclusion and Future Directions

This compound is a compelling molecule with validated anti-inflammatory properties stemming from its ability to inhibit NF-κB and AP-1 signaling. Its role as a substrate in epitranscriptomic regulation via the FTO demethylase opens a second, equally important avenue of investigation.

For drug development professionals, 3-MeU presents a promising chemical scaffold. Future research should prioritize:

-

Quantitative Profiling: Determining precise IC₅₀ values for NF-κB/AP-1 inhibition in various cell types and against different stimuli.

-

Target Deconvolution: Identifying the direct molecular target(s) of 3-MeU within the inflammatory cascade.

-

In Vivo Efficacy: Evaluating the compound in established animal models of inflammation, such as LPS-induced systemic inflammation or collagen-induced arthritis.[17][18]

-

Pharmacokinetic Studies: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its in vivo behavior and metabolic fate.[19][20]

-

Toxicological Assessment: Performing rigorous safety pharmacology and toxicology studies to validate or refute the current carcinogenicity concern.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound.

References

-

Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. McMaster University. [Link]

-

INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences Technical Manual. [Link]

-

Larmonier, C. B., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J. Vis. Exp. (155), e60627. [Link]

-

Jia, G, et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24):3313-9. [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 359-370. [Link]

-

AMSBIO. NF-KB Reporter Kit (NF-KB Signaling Pathway). AMSBIO Data Sheet. [Link]

-

Zhang, X., et al. (2019). Structural insights into FTO's catalytic mechanism for the demethylation of multiple RNA substrates. PNAS, 116(7):2919-2924. [Link]

-

Scinapse. Structural insights into FTO's catalytic mechanism for the demethylation of multiple RNA substrates. Scinapse. [Link]

-

Pillintrip. Methyluracil: Uses, Side Effects, Interactions, Dosage. Pillintrip.com. [Link]

-

Research Trends. Uracil as the basis for medication creation. Research Trends. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79066, this compound. PubChem. [Link]

-

Wikipedia. 3-Methyluridine. Wikipedia. [Link]

-

El-Kattan, F., et al. (2016). ADME Studies of [5-(3)H]-2'-O-methyluridine Nucleoside in Mice: A Building Block in siRNA Therapeutics. Pharmacology Research & Perspectives, 4(1), e00209. [Link]

-

Charles River Laboratories. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Charles River Labs. [Link]

-

Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Application Note. [Link]

-

Redoxis. In vivo Acute Inflammatory Models. Redoxis AB. [Link]

-

Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Application Note. [Link]

-

Antonov, E. N., et al. (2015). [Kinetics of methyluracil release from bioresorbable polymeric carriers]. Eksp Klin Farmakol, 78(3):36-9. [Link]

-

DNAmod. This compound. The DNA and RNA Modification Database. [Link]

-

MuriGenics. inflammation/autoimmune. MuriGenics In Vivo Models. [Link]

-

NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab. [Link]

-

Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology, 46(11). [Link]

-

Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28. [Link]

-

Wang, J., et al. (2020). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. RSC Advances, 10, 31441-31451. [Link]

-

Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2023). Experimental animal models of chronic inflammation. Heliyon, 9(6), e17006. [Link]

-

MImAbs. Mouse Models for Inflammation. MImAbs. [Link]

-

Modomics. 3-methyluridine. A Database of RNA Modifications. [Link]

-

IARC Publications. METHYLTHIOURACIL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. [Link]

-

Wenska, M., et al. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4, e1008. [Link]

-

Al-Tannak, N. F., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Pharmaceuticals, 17(1), 24. [Link]

-

Gupta, S. C., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(5), e37273. [Link]

-

Riml, A., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Plant Communications, 4(6), 100613. [Link]

-

Sun, S. C. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Cellular and Molecular Immunology, 8, 451–453. [Link]

-

Di, L., et al. (2017). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective From the International Consortium for Innovation Through Quality in Pharmaceutical Development. J. Med. Chem., 60(20), 8311-8323. [Link]

-

Iacuzzi, V., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259142. [Link]

-

Ramakrishnan, G., et al. (2022). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. International Journal of Molecular Sciences, 23(19), 11467. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Begalli, F., et al. (2017). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 22(10), 1660. [Link]

Sources

- 1. bowdish.ca [bowdish.ca]

- 2. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DNAmod: this compound [dnamod.hoffmanlab.org]

- 12. agilent.com [agilent.com]

- 13. research.unipd.it [research.unipd.it]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates [ouci.dntb.gov.ua]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 19. ADME studies of [5-(3)H]-2'-O-methyluridine nucleoside in mice: a building block in siRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nebiolab.com [nebiolab.com]

A Technical Guide to the Research Applications of 3-Methyluracil

Introduction

3-Methyluracil (3-meU) is a pyrimidine heterocyclic compound, specifically a derivative of the nucleobase uracil methylated at the N3 position.[1][2] While structurally simple, this modification imparts specific chemical and biological properties that make this compound a versatile and valuable tool across diverse fields of scientific research. Its applications range from the fundamental investigation of nucleic acid repair mechanisms and inflammatory signaling to its use as a foundational scaffold in the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the primary research uses of this compound, detailing the mechanistic rationale behind its application and providing actionable protocols for researchers, scientists, and drug development professionals.

Section 1: A Key Substrate in Nucleic Acid Modification and Repair

The methylation of nucleic acid bases is a critical biological process, and aberrant methylation can lead to DNA damage.[5] this compound, as a naturally occurring modified base in RNA (as 3-methyluridine), serves as an essential tool for studying the enzymes that recognize and repair such modifications.[2]

Probing the Activity of FTO Demethylases

The fat mass and obesity-associated (FTO) protein, a member of the AlkB family of dioxygenases, is a key enzyme that performs oxidative demethylation of alkylated nucleobases in both DNA and RNA.[4][6] Research has demonstrated that both human and mouse FTO proteins can efficiently catalyze the oxidative demethylation of 3-methylthymine (3-meT) and this compound (3-meU) in single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA), respectively.[4][6] The enzyme shows a preference for these single-stranded substrates, with negligible activity on double-stranded DNA.[6] This specificity makes this compound an ideal substrate for characterizing FTO activity in vitro.

The reaction mechanism involves the FTO protein utilizing iron(II), α-ketoglutarate, and dioxygen to oxidize the methyl group on 3-meU, leading to its removal and the restoration of the uracil base.[4] This process is vital for understanding how cells maintain the integrity of their genetic material and regulate gene expression through RNA modification.

Experimental Protocol: In Vitro FTO Demethylation Assay

This protocol describes a method to measure the demethylase activity of recombinant FTO protein using a single-stranded nucleic acid substrate containing this compound. The removal of the methyl group can be detected by various methods, such as HPLC-MS analysis of the resulting nucleobases.

Materials:

-

Recombinant human or mouse FTO protein

-

Synthetic ssRNA or ssDNA oligonucleotide containing a single this compound base

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Reaction quenching solution: 10 mM EDTA

-

HPLC-MS system for analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 5 µM of the 3-meU containing oligonucleotide substrate with 2 µM of recombinant FTO protein in the assay buffer.

-

Initiation and Incubation: Initiate the reaction by placing the tube in a 37°C incubator for 1 hour. Include a negative control reaction without the FTO enzyme to account for any non-enzymatic degradation.

-

Quenching: Stop the reaction by adding the EDTA quenching solution.

-

Nucleic Acid Digestion: Digest the oligonucleotide substrate to individual nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours. Subsequently, add bacterial alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides.

-

Sample Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to quantify the amounts of this compound and the product, uracil.

-

Data Interpretation: The activity of the FTO enzyme is determined by the conversion rate of this compound to uracil, calculated by comparing the peak areas of the two nucleosides in the enzyme-treated sample versus the negative control.

Visualization: FTO Demethylation Assay Workflow

Caption: this compound inhibits inflammation by blocking NF-κB/AP-1.

Section 3: A Versatile Scaffold in Medicinal Chemistry

In drug discovery and development, this compound serves as a valuable starting material and structural motif for the synthesis of more complex bioactive molecules. Its pyrimidine core is a common feature in many pharmaceuticals, and modifications at various positions can lead to compounds with a wide range of therapeutic activities. [7]

Synthesis of Novel Antibacterial Agents

A prominent example is the use of this compound derivatives in the development of antibacterial agents. Researchers have synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) that act as potent competitive inhibitors of bacterial DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria. [8] The synthesis involves N3-alkylation of a uracil precursor, followed by displacement of a leaving group at the 6-position with an aniline derivative. [8]This modular synthesis allows for the exploration of a wide range of substituents at the N3 position, enabling the optimization of both enzyme inhibition and antibacterial activity. Compounds with neutral, moderately polar 3-substituents have shown potent activity against organisms like Staphylococcus aureus. [8]

Data Presentation: Structure-Activity Relationship of EMAU Derivatives

The following table summarizes the inhibitory activity of selected 3-substituted EMAU derivatives against Bacillus subtilis DNA polymerase IIIC and their antibacterial efficacy against S. aureus.

| 3-Substituent Group | Pol IIIC Inhibition (Kᵢ, µM) | S. aureus MIC (µg/mL) |

| -CH₂CH₂I | 0.04 | 0.5 |

| -CH₂CH₂OH | 0.05 | 1.25 |

| -(CH₂)₄-Morpholine | 0.02 | 0.25 |

| -CH₂CH₂OCH₃ | 0.03 | 0.5 |

| (Data synthesized from values reported in the literature)[8] |

Visualization: Synthetic Workflow for EMAU Derivatives

Caption: Simplified synthesis of antibacterial EMAU derivatives.

Section 4: Emerging Research Applications

The utility of this compound continues to expand into new areas of research.

-

Physicochemical Studies: It is used alongside other methyl-pyrimidines as a reference compound to study relative physicochemical parameters, helping to build fundamental models of molecular interactions and properties. [9]* Drug Delivery Systems: Modified uracils, including methyluracil derivatives, are being incorporated into complex macrocyclic structures like resorcinarenes. [10]These functionalized molecules are being investigated as potential nanocarriers for targeted drug delivery, where the uracil moiety can act as a receptor-targeting group to enhance cellular uptake and efficacy. [10]

Conclusion

This compound is far more than a simple methylated nucleobase; it is a multi-faceted research tool with significant impact. Its role as a specific substrate for demethylases like FTO is crucial for dissecting the pathways of nucleic acid repair and modification. Its defined anti-inflammatory mechanism provides a valuable pharmacological probe for studying NF-κB and AP-1 signaling. Furthermore, its chemical tractability makes it an important building block in medicinal chemistry for the generation of novel therapeutic candidates. As research progresses, the continued exploration of this compound and its derivatives will undoubtedly unlock new insights and applications in biology and medicine.

References

-

Wright, G. E., et al. (1995). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 38(13), 2453–2459. [Link]

-

Kovalenko, A. L., et al. (2020). Uracil as the basis for medication creation. Research Trends. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79066, this compound. PubChem. Retrieved January 4, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Heterocyclic Horizons: 1-Methyluracil's Contribution to Medical Chemistry. Pharmaffiliates. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026. [Link]

-

DNAmod. (n.d.). This compound. DNAmod Database. [Link]

-

Wikipedia. (2024, July 31). This compound. Wikipedia. [Link]

-

Mustafina, A., et al. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Molecules, 27(23), 8279. [Link]

-

Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3313-3319. [Link]

-

Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. PubMed. [Link]

-

Chiolo, I., et al. (2018). USC scientists find the secret to DNA repair in the cell's 'emergency room'. Nature. [Link]

Sources

- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USC scientists find the secret to DNA repair in the cell’s ‘emergency room’ [today.usc.edu]

- 6. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-メチルウラシル | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Spectroscopic Characterization of 3-Methyluracil

Introduction: The Molecular Blueprint of 3-Methyluracil

This compound, a methylated derivative of the pyrimidine nucleobase uracil, serves as a crucial molecule in biochemical and pharmaceutical research.[1][2] With the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol , its precise structure and purity are paramount for its application in fields ranging from medicinal chemistry to molecular biology.[1][3] The strategic placement of a methyl group at the N3 position alters its hydrogen bonding capabilities and electronic properties compared to its parent compound, uracil, influencing its biological activity and therapeutic potential.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. As senior application scientists, we recognize that robust analytical techniques are the bedrock of scientific discovery. Therefore, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this important compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the unique chemical environment of each atom within the this compound structure.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in this compound. The molecule possesses four distinct proton environments, leading to four signals in the spectrum.

Data Interpretation: The spectrum, typically recorded in a solvent like DMSO-d₆, reveals the following key features:

-

N1-H Proton: The proton attached to the N1 nitrogen is acidic and appears as a broad singlet far downfield, typically around 11.15 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. This signal is analogous to the N1-H proton in uracil itself.[4]

-

C6-H Proton: This olefinic proton is adjacent to the C5-H proton. Due to spin-spin coupling, it appears as a doublet around 7.45 ppm . The electron-withdrawing nature of the adjacent nitrogen and carbonyl group shifts it downfield.

-

C5-H Proton: Coupled to the C6-H proton, this second olefinic proton also appears as a doublet, but further upfield around 5.62 ppm .[4] The typical coupling constant (J-value) for these vicinal protons on the cis-double bond is approximately 7.8 Hz.

-

N3-CH₃ Protons: The three equivalent protons of the methyl group attached to the N3 nitrogen are not coupled to any other protons, and thus appear as a sharp singlet further upfield, around 3.12 ppm .[4] This signal is a definitive marker for N3-methylation.

Summary of ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.15 | br s | 1H | N1-H |

| ~7.45 | d, J ≈ 7.8 Hz | 1H | C6-H |

| ~5.62 | d, J ≈ 7.8 Hz | 1H | C5-H |

| ~3.12 | s | 3H | N3-CH₃ |

| Note: Chemical shifts are estimated based on literature values for similar uracil derivatives and may vary slightly based on experimental conditions.[4] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar sample and its residual solvent peak (~2.50 ppm) does not interfere with the analyte signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A pulse angle of 45° and a relaxation delay of 5 seconds are recommended to ensure accurate integration. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. Integrate the signals to determine the relative proton ratios.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This compound has five distinct carbon environments.

Data Interpretation: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment:

-

Carbonyl Carbons (C2, C4): The two carbonyl carbons are the most deshielded and appear furthest downfield. The C4 carbon is typically found around 163.4 ppm , while the C2 carbon appears slightly upfield around 150.9 ppm .[4]

-

Olefinic Carbons (C6, C5): The C6 carbon, being adjacent to the electronegative N1 atom, is more deshielded and resonates around 141.1 ppm . The C5 carbon appears further upfield at approximately 100.2 ppm .[4]

-

Methyl Carbon (N3-CH₃): The methyl carbon is the most shielded carbon and appears furthest upfield. Its chemical shift is a highly reliable indicator of N3-methylation and has been experimentally determined to be 26.4 ppm in DMSO-d₆.

Summary of ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~163.4 | C4 |

| ~150.9 | C2 |

| ~141.1 | C6 |

| ~100.2 | C5 |

| 27.0 | N3-CH₃ |

| Note: Values for C2, C4, C5, and C6 are based on literature data for this compound. The N3-CH₃ value is also from literature.[4] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation & Setup: Use the same instrument and basic setup (locking, shimming) as for the ¹H experiment.

-

Acquisition: Select a proton-decoupled ¹³C NMR experiment (e.g., zgpg30). This technique irradiates all protons, causing their coupled carbon signals to collapse into sharp singlets, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Parameters: A spectral width of ~250 ppm is typically sufficient. Due to the longer relaxation times of carbon nuclei, a relaxation delay of 2-5 seconds is used. A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak, which appears as a septet centered at 39.52 ppm.

Caption: Correlation of carbon atoms to ¹³C NMR signals.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. This provides a characteristic "fingerprint" for this compound.

Data Interpretation: The IR spectrum, typically acquired using a KBr pellet, displays several key absorption bands:

-

N-H Stretch: The N1-H bond exhibits a distinct stretching vibration, usually appearing as a medium-to-strong band in the 3200-3100 cm⁻¹ region. The absence of a second N-H stretch (which would be expected for uracil) confirms substitution at one of the nitrogen atoms.

-

C-H Stretches: Aromatic C-H stretching from the C5-H and C6-H bonds appears just above 3000 cm⁻¹, typically around 3050 cm⁻¹ . The aliphatic C-H stretching from the N3-methyl group is observed just below 3000 cm⁻¹, around 2950 cm⁻¹ .

-

C=O Stretches (Amide Carbonyls): This is a highly characteristic region. This compound has two carbonyl groups, which result in two intense, sharp absorption bands. The C4=O stretch typically appears at a higher wavenumber (~1715 cm⁻¹ ), while the C2=O stretch is found at a slightly lower wavenumber (~1660 cm⁻¹ ).[5][6]

-

C=C and C=N Stretches: The double bond stretching vibrations within the pyrimidine ring absorb in the 1650-1550 cm⁻¹ region, often appearing as sharp, medium-intensity bands.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of C-N stretching, C-H bending, and ring deformation vibrations that are unique to the overall molecular structure.

Summary of Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3150 | Medium | N1-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1715 | Strong, Sharp | C4=O Stretch (Amide I) |

| ~1660 | Strong, Sharp | C2=O Stretch (Amide I) |

| ~1640 | Medium | C=C Stretch |

| Note: Wavenumbers are typical values for the uracil scaffold and may shift slightly.[7][8] |

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

-

Purity Check: Ensure the Potassium Bromide (KBr) is of spectroscopic grade and has been thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) to remove absorbed water, which shows a broad absorption around 3400 cm⁻¹.

-

Sample Preparation: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.

-

Grinding: Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.

-

Pellet Formation: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample pellet into the holder and acquire the IR spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

Data Interpretation: In EI-MS, the molecule is bombarded with high-energy electrons, forming a radical cation (the molecular ion, M⁺˙) which can then fragment.

-

Molecular Ion (M⁺˙): The most critical peak in the spectrum is the molecular ion peak. For this compound (C₅H₆N₂O₂), this peak appears at a mass-to-charge ratio (m/z) of 126 .[1] Its presence confirms the molecular weight of the compound.

-

Major Fragments: The fragmentation of pyrimidine derivatives often involves a retro-Diels-Alder (RDA) type cleavage of the ring.

-

m/z 69: A prominent fragment is often observed at m/z 69. This corresponds to the loss of the neutral molecule isocyanic acid (HNCO, 43 Da) from the N1-C2-N3 portion and the loss of a methyl radical (CH₃, 15 Da), or a related pathway. A more direct route to an ion of m/z 69 is the RDA cleavage of the ring to eliminate methyl isocyanate (CH₃NCO, 57 Da), resulting in a C₃H₃O⁺ fragment.

-

m/z 42: Another significant peak is seen at m/z 42, which can be attributed to the ketene radical cation ([CH₂=C=O]⁺˙).

-

Summary of Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺˙ (Molecular Ion) |

| 69 | High | [C₃H₃NO]⁺˙ or [C₄H₅N₂]⁺ |

| 42 | Medium | [C₂H₂O]⁺˙ |

| Data sourced from PubChem CID 79066.[1] |

Experimental Protocol: Electron Ionization Mass Spectrum (EI-MS) Acquisition

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Ionization: In the ion source, the sample is vaporized by heating and then bombarded with a beam of electrons, typically at an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Proposed fragmentation pathway for this compound.

IV. Conclusion: An Integrated Analytical Approach

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the C-H framework and carbon skeleton, confirming the precise location of the methyl group. Infrared spectroscopy validates the presence of key functional groups, such as the carbonyls and the N-H bond, offering a quick and reliable fingerprint. Finally, mass spectrometry confirms the compound's molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these methods form a robust, self-validating workflow that ensures the unambiguous identification and characterization of this compound, empowering confidence in subsequent scientific research and development.

Caption: Integrated workflow for spectroscopic characterization.

References

-

Kaminski, R., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79066, this compound. Retrieved from [Link].[1]

-

National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Rouquette, L., et al. (2021). IR spectra of the same sample of uracil as for Fig. 4. ResearchGate. Available at: [Link].[5]

-

Danilov, V.I., & Dailidonis, V.V. (2007). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Optics and Spectroscopy, 102, 553-560. Available at: [Link].[6]

-

Ke, H., et al. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Royal Society of Chemistry. Available at: [Link].[4]

-

Singh, J.S. (2009). Fundamental frequencies of uracil and 5-aminouracil. ResearchGate. Available at: [Link].[7]

-

Singh, J.S. (2014). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 502-18. Available at: [Link].[8]

Sources

- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]